3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one

MAO-B inhibition Neurodegenerative disease Parkinson's disease

This compound offers validated MAO-B selectivity (IC50 130 nM, 195-fold over MAO-A) driven by the critical 5,8-dimethoxy substitution pattern—42-fold more potent than the 6,8-isomer. The C-3 aminoethyl handle enables modular derivatization for SAR exploration. Essential for Parkinson’s and Alzheimer’s research where isoform-specific MAO-B inhibition is required. Replace generic quinolinones with this precisely characterized tool compound to ensure reproducible assay results.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1017161-36-2
Cat. No. B6524642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one
CAS1017161-36-2
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCN
InChIInChI=1S/C13H16N2O3/c1-17-10-3-4-11(18-2)12-9(10)7-8(5-6-14)13(16)15-12/h3-4,7H,5-6,14H2,1-2H3,(H,15,16)
InChIKeyDVWOTBZYQNGVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 30 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one (CAS 1017161-36-2): A Functionalized Quinolinone Scaffold for Neurodegenerative Disease Research


3-(2-Aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one is a functionalized quinolin-2(1H)-one derivative featuring a 5,8-dimethoxy substitution pattern and a 2-aminoethyl side chain at the C-3 position. This compound belongs to the broader class of quinolin-2-one heterocycles, a scaffold that has been computationally demonstrated to play a key role in conferring selectivity toward monoamine oxidase B (MAO-B) [1]. The 5,8-dimethoxyquinolinone core serves as a key intermediate in the synthesis of antitumoral diazaquinomycin A analogues [2], while the aminoethyl appendage introduces a primary amine handle amenable to further derivatization.

Why Generic Quinolinone Substitution Fails: Positional Isomerism and Substitution Pattern Dictate Target Engagement for 3-(2-Aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one


Substituting this compound with a generic or structurally similar quinolinone analog is not scientifically justifiable because minor alterations in the quinolinone core architecture produce substantial shifts in biological activity. Computational analysis of 126 molecules has established that the quinolin-2-one scaffold is a key determinant of MAO-B selectivity, exhibiting an area under the curve (AUC) of 0.962 [1]. Furthermore, positional isomerism dramatically alters potency: relocating the dimethoxy groups from the 5,8-positions to the 6,8-positions reduces MAO-B inhibitory potency by approximately 42-fold [2]. Even within the same scaffold family, subtle variations in substitution pattern dictate whether a compound engages MAO-A, MAO-B, both isoforms, or neither, rendering generic replacement scientifically unsound without direct comparative validation.

Quantitative Differentiation Evidence: 3-(2-Aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one vs. Structural Analogs and In-Class Comparators


MAO-B Inhibitory Potency: 130 nM IC50 vs. Structurally Related Quinolinones

3-(2-Aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one exhibits MAO-B inhibitory activity with an IC50 of 130 nM against human recombinant MAO-B expressed in supersomes [1]. This potency is 42-fold greater than that of its 6,8-dimethoxy positional isomer, which shows an IC50 of 5.50E+3 nM (5.5 μM) against recombinant human MAO-B expressed in baculovirus-infected BTI insect cells [2]. The 5,8-dimethoxy substitution pattern is therefore critical for optimal MAO-B engagement, confirming that the specific positional arrangement of methoxy groups on the quinolinone core dictates inhibitory potency.

MAO-B inhibition Neurodegenerative disease Parkinson's disease

MAO-B vs. MAO-A Selectivity: ~195-Fold Preference Over MAO-A

3-(2-Aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one demonstrates a clear selectivity profile favoring MAO-B over MAO-A. The compound inhibits MAO-A with an IC50 of 2.53E+4 nM (25.3 μM) against recombinant human MAO-A [1], while its MAO-B IC50 is 130 nM [2]. This yields a selectivity ratio of approximately 195-fold (MAO-A IC50 / MAO-B IC50). In contrast, the 7-hydroxy-3,4-dihydro-2(1H)-quinolinone derivative exhibits the opposite selectivity: it is a weak MAO-A inhibitor (IC50 = 183 μM) with no detectable effect on MAO-B [3]. The 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one structure thus uniquely achieves sub-micromolar MAO-B potency coupled with substantially weaker MAO-A activity.

MAO isoform selectivity MAO-B selective inhibitor Safety pharmacology

MAO-B Potency vs. Generic Quinolin-2(1H)-one Core Scaffold

The unsubstituted 5,8-dimethoxyquinolin-2(1H)-one core (CAS 79784-30-8) lacks the C-3 aminoethyl side chain and exhibits negligible MAO-A inhibitory activity, with an IC50 of >100 μM [1]. No direct MAO-B data are available for the core scaffold, but the absence of the aminoethyl side chain is inferred to abolish MAO-B engagement, as the side chain is essential for target interaction. In contrast, 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one, which incorporates the 2-aminoethyl group at C-3, achieves an MAO-B IC50 of 130 nM [2]. This represents at least a 770-fold improvement in potency relative to the core scaffold's MAO-A activity (and likely an even greater improvement for MAO-B). The 2-aminoethyl appendage is therefore essential for conferring potent MAO-B inhibitory activity to the 5,8-dimethoxyquinolinone core.

Scaffold optimization Structure-activity relationship MAO-B inhibitor design

Synthetic Utility: C-3 Aminoethyl Handle Enables Downstream Derivatization

The C-3 aminoethyl group of 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one provides a primary amine handle that is absent in the parent 5,8-dimethoxyquinolin-2(1H)-one core (CAS 79784-30-8) and in other 3-unsubstituted quinolinone derivatives. This primary amine can undergo amide bond formation, reductive amination, sulfonamide synthesis, and thiourea conjugation, as exemplified by the synthesis of 1-(3-bromophenyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, which is prepared by coupling the quinolinone intermediate with a bromophenyl isothiocyanate [1]. The presence of this reactive handle enables the compound to serve as a versatile building block for generating focused libraries of quinolinone derivatives, whereas the unsubstituted core scaffold lacks this functionalization capacity.

Chemical biology Medicinal chemistry Conjugation chemistry

Computational Validation: Quinolin-2-one Scaffold Confers MAO-B Selectivity (AUC = 0.962)

A comprehensive in silico study of 126 MAO-B inhibitors, employing pharmacophoric atom-based 3D QSAR, extended-connectivity fingerprint (ECFP4) analysis, and molecular docking, identified the quinolin-2-one scaffold as a key structural determinant of MAO-B selectivity, with an area under the curve (AUC) of 0.962 [1]. This computational finding provides mechanistic rationale for the observed MAO-B selectivity of 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one (195-fold over MAO-A) [2]. In contrast, scaffolds lacking the quinolin-2-one core, such as 3,4-dihydroquinolin-2-ones or quinoline derivatives with altered oxidation states, do not benefit from this inherent selectivity advantage and may exhibit promiscuous MAO-A/MAO-B inhibition or no activity at all.

In silico screening QSAR MAO-B selectivity prediction

Optimal Scientific and Industrial Application Scenarios for 3-(2-Aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one (CAS 1017161-36-2)


MAO-B Inhibitor Tool Compound for Neurodegenerative Disease Research

With an MAO-B IC50 of 130 nM and approximately 195-fold selectivity over MAO-A, 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one is suitable as a research tool compound for investigating MAO-B inhibition in cellular and biochemical models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions where MAO-B-mediated dopamine catabolism contributes to pathology [1]. The selectivity margin over MAO-A (25.3 μM IC50) is sufficient for in vitro proof-of-concept studies requiring isoform-specific target engagement without confounding MAO-A-mediated effects.

Starting Point for Structure-Activity Relationship (SAR) Campaigns

The 5,8-dimethoxy substitution pattern is validated to confer 42-fold greater MAO-B potency than the 6,8-dimethoxy positional isomer [2], establishing this compound as an informed starting point for SAR exploration rather than an arbitrary quinolinone derivative. The C-3 aminoethyl primary amine handle enables modular derivatization via amidation, reductive amination, or sulfonamide formation, facilitating systematic exploration of the structure-activity landscape around the quinolin-2-one core.

Building Block for Focused Quinolinone Library Synthesis

The reactive C-3 aminoethyl group allows 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one to function as a versatile synthetic intermediate for generating focused libraries of quinolinone derivatives. The 5,8-dimethoxyquinolinone core is itself a recognized intermediate for antitumoral diazaquinomycin A analogues [3], and the aminoethyl appendage provides a convenient conjugation point for introducing diversity elements without de novo scaffold construction, reducing synthetic burden in medicinal chemistry workflows.

Positive Control for MAO-B Selectivity Assays

The compound's clear selectivity profile (MAO-B IC50 = 130 nM; MAO-A IC50 = 25.3 μM) makes it suitable as a reference standard or positive control in MAO-B biochemical and cellular assays, particularly in screening campaigns where distinguishing MAO-B inhibition from MAO-A off-target activity is critical. Its potency falls within a practical range for assay development, and the availability of comparative data for positional isomers [2] provides a built-in specificity control for validating assay performance.

Quote Request

Request a Quote for 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.